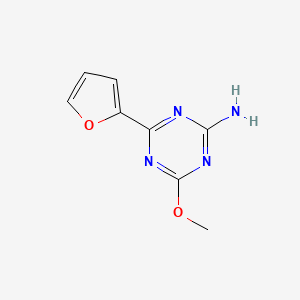

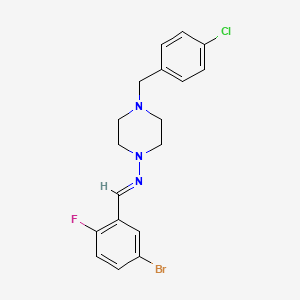

![molecular formula C18H20N6O B5538806 N-异丙基-N'-{4-[4-甲基-6-(4H-1,2,4-三唑-4-基)吡啶-3-基]苯基}脲](/img/structure/B5538806.png)

N-异丙基-N'-{4-[4-甲基-6-(4H-1,2,4-三唑-4-基)吡啶-3-基]苯基}脲

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of compounds related to N-isopropyl-N'-{4-[4-methyl-6-(4H-1,2,4-triazol-4-yl)pyridin-3-yl]phenyl}urea involves various chemical reactions, highlighting the diverse methods employed to create such complex molecules. For instance, Gui-rong (2002) elaborates on a synthesis approach involving the addition reaction of 4-methyl isocyanate and 5-amino-1,2,4-triazole, yielding a 75% yield and providing a foundational technique for producing similar compounds (Gui-rong, 2002).

Molecular Structure Analysis

The structural characterization of molecules closely related to N-isopropyl-N'-{4-[4-methyl-6-(4H-1,2,4-triazol-4-yl)pyridin-3-yl]phenyl}urea, such as N-(2,6-difluorobenzoyl)-N'-[5-(pyrid-4-yl)-1,3,4-thiadiazol-2-yl]urea, reveals significant insights into their molecular geometry. Song et al. (2008) used X-ray crystallography, NMR, MS, and IR techniques to elucidate the structure, demonstrating the compound's planar urea scaffold due to intramolecular N–H···O hydrogen bonding (Song et al., 2008).

Chemical Reactions and Properties

Chemical reactions involving urea derivatives exhibit a range of outcomes based on the reactants and conditions applied. Yamanaka et al. (1979) studied the reaction of 4-alkoxypyrimidine 1-oxides with phenyl isocyanate, leading to products like 2-anilino-4-ethoxy-6-methylpyrimidine, showcasing the versatility of urea compounds in chemical synthesis (Yamanaka et al., 1979).

科学研究应用

合成与表征

嘧啶和吡啶衍生物的化学合成,包括与苯异氰酸酯和苯异硫氰酸酯的反应动力学,为理解N-异丙基-N'-{4-[4-甲基-6-(4H-1,2,4-三唑-4-基)吡啶-3-基]苯基}脲的化学行为和潜在应用奠定了基础。这些反应通常会导致具有潜在生物活性的化合物或具有特定物理性质的材料(Yamanaka et al., 1979)。

生物活性

多项研究探索了吡啶和嘧啶衍生物的生物活性,特别是专注于它们作为细胞分裂素或增强植物不定根形成的作用。N-(4-甲基苯基)-N~1-(1,2,4-三唑基)脲化合物的合成与评价及其初步细胞分裂素活性证明了这些化合物潜在的农业和生物学意义(冯桂荣, 2002)。

分子结构与络合

对吡啶取代脲衍生物的络合和分子结构的研究揭示了创建金属超分子大环的潜力。这些结构对于理解新材料的化学和物理性质及其在催化、材料科学和纳米技术等各个领域的潜在应用至关重要(Troff et al., 2012)。

属性

IUPAC Name |

1-[4-[4-methyl-6-(1,2,4-triazol-4-yl)pyridin-3-yl]phenyl]-3-propan-2-ylurea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N6O/c1-12(2)22-18(25)23-15-6-4-14(5-7-15)16-9-19-17(8-13(16)3)24-10-20-21-11-24/h4-12H,1-3H3,(H2,22,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCSIFVZIAAXNKU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=C1C2=CC=C(C=C2)NC(=O)NC(C)C)N3C=NN=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N6O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-isopropyl-N'-{4-[4-methyl-6-(4H-1,2,4-triazol-4-yl)pyridin-3-yl]phenyl}urea | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

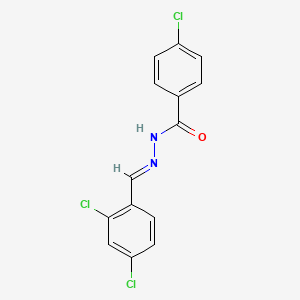

![4-fluoro-N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B5538732.png)

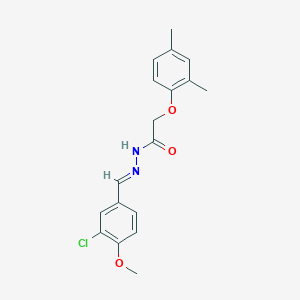

![N-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethyl)-4-(trifluoromethyl)-5,6,7,8-tetrahydro-2-quinazolinamine hydrochloride](/img/structure/B5538738.png)

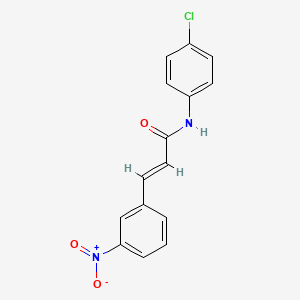

![3-[(3aR*,7aS*)-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-ylcarbonyl]-4,6-dimethyl-2(1H)-pyridinone](/img/structure/B5538764.png)

![N-{1-[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]ethyl}-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanamide](/img/structure/B5538774.png)

![N-{(3S*,4R*)-4-(4-methylphenyl)-1-[4-(1H-pyrazol-4-yl)butanoyl]-3-pyrrolidinyl}acetamide](/img/structure/B5538775.png)

![N-(2-{[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]amino}ethyl)-4-(trifluoromethyl)benzenesulfonamide](/img/structure/B5538787.png)

![N-(4-{[(2-methoxy-5-methylphenyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5538801.png)

![2-methoxy-4-[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]quinoline](/img/structure/B5538804.png)

![ethyl 4-amino-2-({2-[(5-ethyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl}thio)-5-pyrimidinecarboxylate](/img/structure/B5538821.png)